Product packaging for Selenophene-3-carboxylic acid(Cat. No.:CAS No. 35577-09-4)

Selenophene-3-carboxylic acid

Cat. No.: B1623336
CAS No.: 35577-09-4
M. Wt: 175.05 g/mol
InChI Key: LPNFPTALNNSHRL-UHFFFAOYSA-N
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Description

Selenophene-3-carboxylic acid is a useful research compound. Its molecular formula is C5H4O2Se and its molecular weight is 175.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4O2Se B1623336 Selenophene-3-carboxylic acid CAS No. 35577-09-4

Properties

CAS No.

35577-09-4

Molecular Formula

C5H4O2Se

Molecular Weight

175.05 g/mol

IUPAC Name

selenophene-3-carboxylic acid

InChI

InChI=1S/C5H4O2Se/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)

InChI Key

LPNFPTALNNSHRL-UHFFFAOYSA-N

SMILES

C1=C[Se]C=C1C(=O)O

Canonical SMILES

C1=C[Se]C=C1C(=O)O

Origin of Product

United States

Synthetic Methodologies for Selenophene 3 Carboxylic Acid and Its Derivatives

Advanced Approaches for Selenophene-3-carboxylate Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied in the synthesis of selenophene (B38918) derivatives. eie.gr These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a transition metal catalyst, most commonly palladium. eie.gr

Notable cross-coupling reactions include the Suzuki-Miyaura, Mizoroki-Heck, Negishi, Sonogashira, and Stille reactions. eie.gr For instance, 3-bromo-selenophenes can undergo Suzuki cross-coupling reactions with arylboronic acids in the presence of a palladium catalyst to yield 3-arylselenophenes. nih.gov This approach allows for the introduction of a wide range of substituents at the 3-position of the selenophene ring. The versatility of these methods has been demonstrated in the synthesis of various functionalized selenophenes. nih.gov

Catalyst SystemReactantsProductYield (%)Reference
Pd(PPh₃)₄, K₃PO₄3-bromo-selenophene, Arylboronic acid3-Aryl-selenopheneNot specified nih.gov
CuBrgem-dibromovinyl selenides2-bromo-benzo[b]selenophenesGood to Excellent chim.it
Palladium complexesAlkenyl/alkynyl/aryl halides, Boronic acidsCoupled productsNot specified eie.gr
Pd/XantphosAcid anhydridesAryl halides (via decarbonylative halogenation)Not specified researchgate.net

Decarboxylative Approaches in Fused Selenophene Systems

Decarboxylative reactions provide an alternative route to functionalized selenophenes, often from readily available carboxylic acids. nih.govescholarship.org These methods involve the removal of a carboxyl group, which can be advantageous as it avoids the pre-functionalization often required in cross-coupling reactions. nih.gov

One notable approach is the copper-catalyzed decarboxylative borylation of aryl acids, which can be coupled with a subsequent Suzuki-Miyaura reaction in a one-pot sequence. nih.gov This strategy allows for the direct conversion of (hetero)aryl acids into complex molecules. nih.gov While the direct decarboxylation of selenophene-3-carboxylic acid itself is not extensively detailed in the provided context, the principles of decarboxylative coupling are relevant to the broader field of selenophene synthesis. For example, the saponification of an ester followed by decarboxylation of the resulting acid is a key step in the synthesis of certain fused selenophene systems. d-nb.info

Reaction TypeKey FeaturesStarting MaterialProductReference
Copper-catalyzed decarboxylative borylationLigand-to-metal charge transfer (LMCT) initiated(Hetero)aryl acidsArylboronates nih.gov
Palladium-catalyzed decarboxylative hydroarylationRuthenium-catalyzed, redox-neutralBenzoic acids, AlkynesAlkenylarenes escholarship.org
Saponification and DecarboxylationStepwise functional group manipulationEster-substituted benzo[b]selenophene (B1597324)Benzo[b]selenophene d-nb.info

Synthesis of Selenoesters from Carboxylic Acids

Selenoesters are valuable intermediates in organic synthesis and can be prepared directly from carboxylic acids. researchgate.netrsc.org These compounds can serve as precursors for various transformations. A metal-free method for the synthesis of selenoesters involves the reaction of carboxylic acids with Michael acceptors and bifunctional selenoureas. rsc.org This approach is notable for its use of selenourea (B1239437) as both a source of selenium and a nucleophilic activator of the carbonyl group. rsc.orgchemrxiv.org

Another strategy for selenoester synthesis involves the reaction of carboxylic acids with halo compounds. researchgate.net These methods provide direct access to selenoesters from readily available starting materials. researchgate.net

MethodReagentsKey FeaturesYieldReference
Metal-free synthesisCarboxylic acids, Michael acceptors, Bifunctional selenoureasMetal-free, can be performed in a flow reactorup to 70% rsc.org
Reaction with halo compoundsCarboxylic acids, Halo compoundsDirect conversionNot specified researchgate.net
Aldol Condensation/Conjugate ReductionSe-phenyl selenoacetate, AldehydesStereoselective synthesis of unsaturated selenoesters82-83% (for specific examples) scienceopen.com

Stereoselective Synthesis of Selenophene Analogues

The stereoselective synthesis of selenophene analogues is crucial for controlling the three-dimensional arrangement of atoms in the final molecule, which can significantly impact its biological activity and material properties. One approach to achieve stereoselectivity is through the electrophilic addition of selenium dihalides to acetylenes, which proceeds via an anti-addition to afford (E,E)-bis(2-halovinyl) selenides in high yields. researchgate.net

Furthermore, the synthesis of selenophene analogues of tacrine, a compound with applications in the study of Alzheimer's disease, has been achieved through the condensation of 3-amino-2-selenophenecarbonitriles with cyclanones. researchgate.net The development of stereoselective methods is an active area of research in organoselenium chemistry. researchgate.net

Solvent Effects and Reaction Condition Optimization in Selenophene Synthesis

For example, in the Oxone®-promoted synthesis of 3,4-bis(butylselanyl)selenophenes, acetonitrile (B52724) was found to be the optimal solvent for selectively preparing the desired product. nih.gov In contrast, the use of ethanol (B145695) as a solvent led to the formation of a mixture of products. nih.gov Similarly, in the synthesis of fused selenophenes, N-methyl-2-pyrrolidone (NMP) was identified as the ideal solvent for bisulfur cyclization when using Na₂S₂O₃ as the sulfur source. mdpi.com Other solvents like DMSO, DMF, and DMAc resulted in lower yields. mdpi.com

The optimization of other reaction parameters, such as temperature and reagent stoichiometry, is also crucial. For instance, in the synthesis of thieno[3,2-b]thiophenes, the reaction temperature was found to be a critical factor for bisulfur cyclization. mdpi.com

ReactionOptimal SolventOther Solvents TestedKey ObservationReference
Oxone®-promoted synthesis of 3,4-bis(butylselanyl)selenophenesAcetonitrileDimethylformamide, PEG-400, Glycerol, EthanolEthanol led to a mixture of products, while others resulted in no reaction. nih.gov
Bisulfur cyclization for thieno[3,2-b]thiophenesNMPDMSO, DMF, DMAc, CH₃COOHOther solvents reduced the yield of the desired product. mdpi.com
Iodine-promoted electrophilic cyclization of selenoenynesDCMNot specifiedThe reaction proceeds efficiently at room temperature. mdpi.com

Reactivity and Transformation Pathways

Nucleophilic Acyl Substitution Reactions

The electrophilicity of the carbonyl carbon in selenophene-3-carboxylic acid derivatives is a critical factor determining their reaction rates with nucleophiles. ucalgary.ca This electrophilicity is modulated by the electronic properties of both the selenophene (B38918) ring and any additional substituents present on it.

Substituents on the selenophene ring can further influence the carbonyl carbon's electrophilicity:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups on the selenophene ring pull electron density away from the ring and, by extension, from the carbonyl group. Conventionally, this is thought to increase the carbonyl carbon's partial positive charge, making it more susceptible to nucleophilic attack. ucalgary.ca

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups donate electron density to the ring, which can then be delocalized onto the carbonyl group. This reduces the electrophilicity of the carbonyl carbon and tends to decrease the rate of nucleophilic acyl substitution. ucalgary.ca

Substituent Type on Selenophene RingEffect on Carbonyl ElectrophilicityPredicted Effect on Reactivity Towards Nucleophiles
Electron-Donating Group (e.g., -CH₃, -OCH₃)DecreasesDecreases
No Substituent (Hydrogen)BaselineBaseline
Electron-Withdrawing Group (e.g., -NO₂, -Br)IncreasesIncreases

In nucleophilic acyl substitution reactions, the facility of the reaction is highly dependent on the ability of the substituent attached to the acyl group to function as a leaving group. pressbooks.pub A fundamental principle is that weaker bases are better leaving groups. sketchy.com For a substitution to be favorable, the incoming nucleophile must be a stronger base than the group that is departing. masterorganicchemistry.com

When this compound is converted to its derivatives (such as acid chlorides, anhydrides, esters, or amides), the reactivity of these derivatives towards further substitution is determined by the stability of the leaving group.

The general order of reactivity for carboxylic acid derivatives, from most reactive to least reactive, is: Acid Chlorides > Acid Anhydrides > Esters > Amides

This trend is directly correlated with the basicity of their respective leaving groups:

Chloride ion (Cl⁻): The leaving group from an acid chloride. It is the conjugate base of a strong acid (HCl) and is therefore a very weak base and an excellent leaving group. sketchy.com

Carboxylate ion (RCOO⁻): The leaving group from an acid anhydride. It is stabilized by resonance, making it a weak base and a good leaving group. youtube.com

Alkoxide ion (RO⁻): The leaving group from an ester. It is a relatively strong base (the conjugate base of an alcohol), making it a poorer leaving group than a chloride or carboxylate ion. sketchy.com

Amide ion (R₂N⁻): The leaving group from an amide. It is a very strong base, making it a very poor leaving group. sketchy.com

Derivative of this compoundLeaving GroupBasicity of Leaving GroupReactivity
Selenophene-3-carbonyl chlorideCl⁻Very WeakVery High
Selenophene-3-carboxylic anhydrideSelenophene-3-carboxylateWeakHigh
Ethyl selenophene-3-carboxylateEtO⁻StrongModerate
N,N-Dimethylselenophene-3-carboxamide(CH₃)₂N⁻Very StrongLow

Electrophilic and Nucleophilic Substitution on the Selenophene Ring System

The selenophene ring is aromatic and participates in substitution reactions. Selenophene compounds are known to react faster than their corresponding thiophene (B33073) analogs in both electrophilic and nucleophilic substitutions. researchgate.net In electrophilic substitution, the relative reactivity of five-membered heterocycles generally follows the order: pyrrole (B145914) >> furan (B31954) > selenophene > thiophene. researchgate.netresearchgate.net The carboxylic acid group at the 3-position is a deactivating, meta-directing group for typical electrophilic aromatic substitution. However, its ability to act as a directing group in metalation reactions provides a powerful tool for regioselective functionalization.

Directed ortho metalation (DoM) is a powerful strategy for achieving regioselective substitution at the position adjacent (ortho) to a directing metalation group (DMG). wikipedia.org The carboxylic acid group, or more commonly a derivative like a secondary or tertiary amide, can serve as an effective DMG. organic-chemistry.orgresearchgate.net

In this process, the heteroatom (oxygen or nitrogen) of the DMG coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi). wikipedia.orgbaranlab.org This positions the strong base to deprotonate the sterically accessible C-H bond at the ortho position (C2 on the selenophene ring). organic-chemistry.org The resulting aryllithium intermediate can then be trapped by a variety of electrophiles, including halogenating agents. wikipedia.org This method offers high regioselectivity, targeting only the ortho position, in contrast to standard electrophilic substitution which might yield a mixture of products. wikipedia.org

For this compound, this sequence allows for the specific introduction of a halogen at the C2 position. The carboxylic acid is typically first converted to an amide to enhance its directing ability and prevent side reactions. The lithiated intermediate reacts with an electrophilic halogen source to yield the ortho-halogenated product.

Starting MaterialReagentsIntermediateElectrophileProduct
N-substituted selenophene-3-carboxamide1. sec-BuLi/TMEDA2-Lithio-selenophene-3-carboxamideI₂2-Iodo-N-substituted selenophene-3-carboxamide
N-substituted selenophene-3-carboxamide1. sec-BuLi/TMEDA2-Lithio-selenophene-3-carboxamideBr₂2-Bromo-N-substituted selenophene-3-carboxamide
N-substituted selenophene-3-carboxamide1. sec-BuLi/TMEDA2-Lithio-selenophene-3-carboxamideN-Chlorosuccinimide (NCS)2-Chloro-N-substituted selenophene-3-carboxamide

Carboxylic Acid Group Transformations

The carboxylic acid functional group itself can be readily converted into other functional groups, most notably esters.

Esterification is a common transformation of carboxylic acids. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). chemguide.co.uklibretexts.org The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the ester product, an excess of the alcohol is often used, or the water generated during the reaction is removed. chemguide.co.ukmasterorganicchemistry.com

The reaction involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product. libretexts.org

Carboxylic AcidAlcoholCatalystResulting Ester
This compoundMethanol (CH₃OH)H₂SO₄Methyl selenophene-3-carboxylate
This compoundEthanol (B145695) (CH₃CH₂OH)H₂SO₄Ethyl selenophene-3-carboxylate
This compoundPropan-1-ol (CH₃CH₂CH₂OH)H₂SO₄Propyl selenophene-3-carboxylate

Conversion to Acyl Halides

The conversion of carboxylic acids into acyl halides is a fundamental transformation in organic synthesis, as it activates the carboxyl group for subsequent nucleophilic acyl substitution. This compound can be converted into its corresponding acyl halides, such as selenophene-3-carbonyl chloride, using standard halogenating agents. orgoreview.comlibretexts.org Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) for the synthesis of acyl chlorides, and phosphorus tribromide (PBr₃) for acyl bromides. orgoreview.com

The reaction with thionyl chloride, often performed in the presence of a weak base like pyridine (B92270) to neutralize the HCl byproduct, proceeds through a chlorosulfite intermediate. orgoreview.com The chloride ion then acts as a nucleophile, attacking the carbonyl carbon to yield the acyl chloride, sulfur dioxide (SO₂), and another chloride anion. orgoreview.com The applicability of these methods to heteroaromatic systems is well-documented; for instance, thiophenecarbonyl azides are routinely prepared from the corresponding carboxylic acid via the acyl chloride intermediate, demonstrating the viability of this transformation on similar five-membered heterocycles. arkat-usa.org

Table 1: Common Reagents for Conversion to Acyl Halides
Target Acyl HalideReagentByproducts
Acyl Chloride (R-COCl)Thionyl Chloride (SOCl₂)SO₂, HCl
Acyl Chloride (R-COCl)Oxalyl Chloride ((COCl)₂)CO, CO₂, HCl
Acyl Chloride (R-COCl)Phosphorus Pentachloride (PCl₅)POCl₃, HCl
Acyl Bromide (R-COBr)Phosphorus Tribromide (PBr₃)H₃PO₃

Reduction Reactions

The carboxylic acid functional group of this compound can be reduced to a primary alcohol. This transformation typically requires a powerful reducing agent due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄) is highly effective for the smooth reduction of carboxylic acids to primary alcohols. libretexts.org In contrast, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation that necessitates the use of specialized methods and reagents. libretexts.org

Table 2: Reagents for the Reduction of Carboxylic Acids
ReagentProductReactivity Notes
Lithium Aluminum Hydride (LiAlH₄)Primary AlcoholStrong, unselective reducing agent.
Sodium Borohydride (NaBH₄)No ReactionToo mild to reduce carboxylic acids. libretexts.org
Borane (BH₃)Primary AlcoholEffective reducing agent for carboxylic acids.

Radical-Mediated Functionalizations

Modern synthetic chemistry has increasingly utilized radical-mediated reactions for the functionalization of stable molecules. These methods provide alternative reaction pathways with unique selectivity compared to traditional ionic reactions.

Decarboxylative functionalization is a powerful strategy that uses ubiquitous and stable carboxylic acids as precursors for radical generation. nih.gov This approach involves the formation of a transient carboxyl radical, which rapidly loses carbon dioxide to produce an alkyl or aryl radical. nih.gov This radical can then participate in a variety of bond-forming reactions.

Recent advancements in photoredox catalysis have significantly broadened the scope of these transformations, allowing them to proceed under mild conditions. nih.gov These methods can involve the oxidation of carboxylate salts or the reduction of activated carboxylate derivatives. nih.gov An alternative approach involves a direct O-H hydrogen-atom transfer (HAT) from the carboxylic acid to generate the carboxyl radical under neutral conditions. nih.gov Iron-catalyzed systems, driven by visible light, have also emerged as an inexpensive and efficient means to achieve decarboxylative oxygenation and other C-C or C-S bond-forming reactions. nih.govresearchgate.net These strategies are applicable to a wide array of carboxylic acids for various radical transformations, including the synthesis of oxime ethers, and products of alkenylation, alkynylation, and thiolation. nih.gov

Table 3: Selected Decarboxylative Functionalization Strategies
StrategyInitiation MethodKey Features
Barton DecarboxylationFormation of thiohydroxamate estersClassic method for radical generation from carboxylic acids. nih.gov
Photoredox CatalysisVisible light photocatalystMild reaction conditions, high functional group tolerance. nih.govresearchgate.net
Iron PhotocatalysisIron salt and visible lightInexpensive and sustainable method for various couplings. nih.gov
ElectrooxidationAnodic oxidationEnables catalyst-controlled radical additions to olefins. nih.gov

Transmetalation Reactions of Selenophene Derivatives

Transmetalation reactions are fundamental to many cross-coupling strategies, enabling the functionalization of heteroaromatic rings like selenophene. These reactions typically involve the conversion of an organohalide or a C-H bond into an organometallic species, which can then react with various electrophiles. For instance, selenophene derivatives can undergo a lithium/selenium exchange upon reaction with organolithium reagents like butyllithium (B86547) to form a lithiated selenophene intermediate. nih.gov This highly reactive species can then be trapped with electrophiles, such as aldehydes, to yield functionalized products like secondary alcohols in good yields. nih.gov

This methodology provides a flexible route to substituted selenophenes. A similar strategy is employed in the synthesis of benzo[b]selenophenes, where the transmetalation of a 1-(2-bromophenyl)alk-1-yne with tert-butyllithium, followed by the addition of elemental selenium, leads to the formation of the fused heterocyclic system. thieme-connect.de The versatility of these organometallic intermediates is further demonstrated in their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form C-C bonds with arylboronic acids. nih.gov

Table 4: Reagents in Transmetalation and Subsequent Coupling
Reagent/CatalystPurposeExample Reaction
Butyllithium (BuLi)Formation of lithiated intermediateLithiation of a selenophene derivative. nih.gov
tert-Butyllithium (t-BuLi)Transmetalation of aryl bromidesSynthesis of benzo[b]selenophene (B1597324) precursors. thieme-connect.de
Aldehydes (R-CHO)Electrophilic trapFormation of secondary alcohols. nih.gov
Pd(PPh₃)₄Palladium catalystSuzuki cross-coupling. nih.gov
Arylboronic acidsCoupling partnerSuzuki cross-coupling. nih.gov

Spectroscopic Characterization Techniques and Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of selenophene-3-carboxylic acid. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ⁷⁷Se, it is possible to map out the molecular framework and understand the electronic environment of each atom.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the three protons on the selenophene (B38918) ring and one for the carboxylic acid proton.

The protons on the heterocyclic ring (H2, H4, and H5) resonate in the aromatic region of the spectrum. Their exact chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the electronic effects of the selenium heteroatom. For comparison, the α-protons (adjacent to Se) in unsubstituted selenophene appear at approximately 7.88 ppm, while the β-protons are found at about 7.23 ppm chemicalbook.com. The carboxylic acid group at the 3-position is expected to deshield the adjacent protons (H2 and H4) and, to a lesser extent, the H5 proton.

The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, often around 12 δ, due to its acidic nature and involvement in hydrogen bonding libretexts.org. The specific position can be dependent on the solvent and concentration libretexts.org.

In derivatives such as 2-bromothis compound, the remaining ring proton shows a singlet, indicating the absence of adjacent protons for coupling rsc.org. The observation of coupling between the selenium-77 isotope and protons (J-coupling) can sometimes be seen as satellite peaks, providing further structural confirmation huji.ac.ilchemicalbook.com.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity
COOH ~12.0 Broad Singlet

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to analyze the carbon framework of the molecule. Each chemically distinct carbon atom in this compound produces a unique signal. The ¹³C NMR spectrum will display five signals: four for the carbons of the selenophene ring and one for the carboxyl carbon.

The chemical shifts of the ring carbons are found in the aromatic region (typically 120-150 ppm). The carbon atom directly attached to the carboxylic acid group (C3) and the carbons adjacent to the selenium atom (C2 and C5) are particularly influenced by their local electronic environments. The carboxyl carbon (C=O) is highly deshielded and appears significantly downfield, generally in the range of 165 to 185 δ libretexts.org. For instance, in 2-ethylhexyl 2-bromothiophene-3-carboxylate, a related compound, the ester carbonyl carbon appears at 163.0 ppm rsc.org. Quaternary carbons, those without any attached protons like C3, often show weaker signals in proton-decoupled spectra oregonstate.edu.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Expected Chemical Shift (δ, ppm)
C=O (Carboxyl) 165 - 185
C2, C5 (Ring Carbons α to Se) 125 - 145

⁷⁷Se NMR for Selenium Environments and Microstructure Elucidation

Selenium-77 (⁷⁷Se) NMR is a specialized technique that directly probes the selenium atom in the molecule. The ⁷⁷Se nucleus is NMR-active (spin ½) with a natural abundance of 7.63% huji.ac.ilscribd.com. A key advantage of ⁷⁷Se NMR is its very wide chemical shift range, which makes the technique highly sensitive to subtle changes in the selenium atom's local chemical and electronic environment huji.ac.ilscribd.com.

Furthermore, coupling between ⁷⁷Se and ¹³C or ¹H nuclei can be observed as satellite peaks in their respective spectra, providing valuable data for confirming molecular structure rsc.orghuji.ac.il. One-bond ¹J(Se,C) coupling constants are typically around 100 Hz, while two- and three-bond couplings are smaller huji.ac.ilscribd.com.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules where 1D spectra may show overlapping signals wikipedia.org.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, this would show correlations between adjacent protons on the ring, such as H4 and H5, helping to definitively assign their positions libretexts.orglongdom.org.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C wikipedia.org. An HSQC spectrum of this compound would show a cross-peak connecting each ring proton (H2, H4, H5) to its corresponding carbon atom (C2, C4, C5), allowing for the unequivocal assignment of the carbon skeleton wikipedia.org.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds), which is useful for identifying quaternary carbons and piecing together molecular fragments.

¹H-⁷⁷Se HSQC: As demonstrated in the study of selenophene-based polymers, a ¹H-⁷⁷Se HSQC experiment can be used to examine long-range couplings between protons and the selenium atom, providing another layer of structural verification and insight into the molecule's electronic structure rsc.orgrsc.orgrsc.org.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite bonds into higher vibrational states.

FT-IR spectroscopy is an effective method for identifying the functional groups present in this compound. The spectrum is characterized by several key absorption bands.

O-H Stretch: The most prominent feature for a carboxylic acid is the very broad absorption band for the O-H stretching vibration, which typically appears in the range of 3300-2500 cm⁻¹ libretexts.orgorgchemboulder.com. This broadening is a result of extensive intermolecular hydrogen bonding, which forms dimeric structures in the solid state or in concentrated solutions orgchemboulder.com.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is observed between 1760 and 1690 cm⁻¹ orgchemboulder.com. For dimeric, hydrogen-bonded carboxylic acids, this peak is usually centered around 1710 cm⁻¹ libretexts.org. Conjugation of the carbonyl group with the selenophene ring can lower this frequency libretexts.org.

C-O Stretch and O-H Bend: The spectrum also contains a band for the C-O stretching vibration, typically found in the 1320-1210 cm⁻¹ region orgchemboulder.com. Additionally, bands corresponding to the in-plane and out-of-plane O-H bending vibrations can be observed orgchemboulder.com.

Selenophene Ring Vibrations: The spectrum will also include absorptions related to the C-H and C=C stretching and bending vibrations of the selenophene ring itself.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch 3300 - 2500 Strong, Very Broad
C-H (Aromatic) Stretch ~3100 Medium
C=O Stretch 1760 - 1690 Strong
C=C (Aromatic) Stretch ~1600 - 1450 Medium to Weak
C-O Stretch 1320 - 1210 Medium

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy techniques, including Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are instrumental in probing the electronic structure and photophysical properties of molecules. These methods involve the absorption and subsequent emission of photons, which correspond to electronic transitions between different energy levels within the molecule.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For organic molecules, these transitions typically involve the promotion of electrons from a higher energy occupied molecular orbital (HOMO) to a lower energy unoccupied molecular orbital (LUMO). The energy of these transitions is influenced by the molecular structure, particularly the extent of conjugation.

In the case of this compound, the presence of the selenophene ring, a conjugated system, and the carboxylic acid group will dictate its UV-Vis absorption profile. Carboxylic acids on their own typically absorb around 210 nm, which is often too low for practical analysis. However, when conjugated with a chromophore like the selenophene ring, the absorption maxima are expected to shift to longer wavelengths.

The types of electronic transitions observed in molecules containing heteroatoms and multiple bonds, such as this compound, include π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, occur in conjugated systems, while the lower-energy n → π* transitions involve the promotion of a non-bonding electron (from the oxygen or selenium atoms) to an anti-bonding π* orbital. The solvent environment can also influence the absorption spectrum; polar solvents can lead to a bathochromic (red) shift in the absorption wavelength.

Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are often used to predict and interpret the electronic absorption spectra of selenophene derivatives. These calculations can provide insights into the nature of the electronic transitions and the orbitals involved.

Table 2: Predicted UV-Vis Absorption Data for Selenophene Derivatives

*Specific experimental UV-Vis data for this compound is limited. The following table presents theoretically predicted maximum absorption wavelengths (λmax) for related selenophene-based

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com DFT calculations have been successfully employed to predict the properties of various organic molecules, including thiophene (B33073) carboxylic acid derivatives, which serve as close analogs for selenophene-containing compounds. mdpi.comresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For Selenophene-3-carboxylic acid, this involves finding the minimum energy arrangement of its atoms. A key aspect of this analysis is the conformational landscape, which arises from the rotation around the single bond connecting the carboxylic acid group to the selenophene (B38918) ring. researchgate.net

Computational studies on the analogous thiophene-3-carboxylic acid have identified different stable conformers based on the orientation of the C=O and O-H bonds relative to the ring. researchgate.net Similar analyses for this compound would involve rotating the C-C and C-O bonds of the carboxyl group to identify the global and local energy minima on the potential energy surface. These calculations help determine the most likely shapes the molecule will adopt. Libraries of DFT-level molecular descriptors for common functional groups like carboxylic acids have been developed to streamline such analyses, which are crucial for understanding reactivity. mit.educhemrxiv.org

Once the optimized geometry is found, vibrational frequency calculations can be performed to predict the molecule's infrared (IR) and Raman spectra. These calculations help in the assignment of experimental spectral bands to specific molecular motions. iosrjournals.org The calculations are known to provide excellent predictions, especially when scaled to correct for systematic errors. iosrjournals.org

For this compound, the vibrational modes can be divided into those associated with the selenophene ring and those of the carboxylic acid group. DFT calculations on carboxylic acids have identified characteristic vibrational frequencies. niscpr.res.inresearchgate.net

Table 1: Typical Calculated Vibrational Modes for a Carboxylic Acid Group

Vibrational Mode Typical Frequency Range (cm⁻¹)
O-H Stretching 3300 - 3500
C=O Stretching 1700 - 1770
C-O Stretching 1200 - 1300
O-H In-plane Bending ~1350
O-H Out-of-plane Bending ~920
OCO Deformation ~1000

Data derived from DFT studies on various carboxylic acids. niscpr.res.inchemrxiv.org

The selenophene ring would exhibit its own characteristic C-H and ring stretching and bending modes, which would be identified and assigned based on the Potential Energy Distribution (PED) from the DFT output. iosrjournals.org

The electronic properties of a molecule are critical to understanding its reactivity and optical behavior. DFT is used to calculate the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO-LUMO Energies : The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. researchgate.net The LUMO is the orbital that most readily accepts an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity and easier electronic excitation. mdpi.comnih.gov In studies comparing selenophene and thiophene derivatives, the presence of the larger, more polarizable selenium atom often leads to a smaller HOMO-LUMO gap compared to its sulfur analog, suggesting higher reactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov This map is invaluable for predicting how a molecule will interact with other species. For this compound, the MEP would show negative potential (nucleophilic sites) around the oxygen atoms of the carboxyl group and the selenium atom, while positive potential (electrophilic sites) would be located around the acidic hydrogen atom. nih.govnih.gov

Table 2: Frontier Molecular Orbital (FMO) Properties

Parameter Description Significance
E(HOMO) Energy of the Highest Occupied Molecular Orbital Related to ionization potential; indicates electron-donating ability.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Related to electron affinity; indicates electron-accepting ability.

| ΔE (Gap) | E(LUMO) - E(HOMO) | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. mdpi.com |

Key global reactivity descriptors include:

Chemical Potential (μ) : Measures the escaping tendency of an electron from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Represents the resistance to a change in electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com It is calculated as η ≈ (E_LUMO - E_HOMO).

Electrophilicity Index (ω) : Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

These parameters provide a quantitative framework for comparing the reactivity of different molecules. jmcs.org.mxresearchgate.net

Table 3: Global Reactivity Descriptors and Their Formulas

Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -E(HOMO) Energy required to remove an electron.
Electron Affinity (A) A ≈ -E(LUMO) Energy released when an electron is added.
Chemical Potential (μ) μ = -(I + A) / 2 Electron escaping tendency.
Chemical Hardness (η) η = I - A Resistance to charge transfer.
Electrophilicity Index (ω) ω = μ² / (2η) Propensity to act as an electrophile.

Formulas are based on Koopmans' theorem approximations. chemrxiv.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to study excited states and predict optical properties, such as UV-Visible absorption spectra. mdpi.comaps.org The method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. rsc.org

For molecules containing a selenophene ring, TD-DFT calculations have shown that the selenium atom can significantly influence the optical properties. researchgate.netresearchgate.net In many donor-π-acceptor systems designed for solar cells, replacing a thiophene bridge with a selenophene bridge leads to a red-shift in the maximum absorption wavelength (λ_max), meaning it absorbs light at lower energies (longer wavelengths). nih.gov This is attributed to the electronic characteristics of selenium. TD-DFT calculations for this compound would predict its λ_max and the nature of the electronic transitions involved (e.g., π → π* transitions). rsc.org

Quantum Dynamics Simulations for Interfacial Electron Transfer

Quantum dynamics simulations are used to model the movement of electrons over time, particularly in processes like interfacial electron transfer. This is highly relevant in fields such as dye-sensitized solar cells (DSSCs), where a sensitizer molecule (the dye) absorbs light and injects an electron into a semiconductor material like titanium dioxide (TiO₂). researchgate.netnih.gov

A molecule like this compound could function as a component of a larger dye sensitizer, where the carboxylic acid group acts as an anchor to the TiO₂ surface. Quantum dynamics simulations can model the efficiency and speed of the electron injection from the dye's excited state into the semiconductor's conduction band. scispace.com Studies have shown that this injection mechanism is often ultrafast and influenced by thermal nuclear motion and electron-phonon scattering, which enhances the coupling between the dye's orbitals and the semiconductor's bulk orbitals. scispace.com The presence of a selenophene unit in the dye structure can modulate the electronic coupling and, consequently, the electron transfer dynamics. researchgate.netresearchgate.net These simulations provide critical insights into the charge separation processes that are fundamental to the efficiency of photovoltaic devices. osti.gov

Molecular Mechanics and Dynamics Simulations for Conformational Stability and Interactions

Molecular mechanics (MM) and molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and intermolecular interactions of flexible molecules. For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the selenophene ring.

Theoretical studies on phenylselenotetrahydropyrans, which contain a selenium atom in a heterocyclic ring, have been successfully conducted using the MMX force field, extended with new parameters for selenium. researchgate.netresearchgate.net This indicates that with appropriate parameterization, MM methods can effectively model the geometries and conformational energies of selenium-containing heterocycles. A conformational analysis of this compound would likely focus on the rotational barrier of the C-C bond connecting the carboxylic acid group to the selenophene ring. The two primary planar conformations would be the syn and anti forms, where the carbonyl oxygen is oriented towards or away from the selenium atom, respectively. The relative energies of these conformers, and the energy barrier to their interconversion, can be calculated to determine their populations at different temperatures.

Molecular dynamics simulations can provide further insights into the dynamic behavior of this compound in different environments. h-brs.dersc.org By simulating the motion of the molecule over time, MD can reveal the preferred conformations in solution and how they are influenced by solvent molecules. These simulations can also elucidate the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules or other solute molecules. For instance, MD simulations have been used to study the dynamical behaviors of aromatic carboxylic acid molecules on surfaces, revealing how different conformations influence their movement and interactions. rsc.org

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule, such as its UV-Visible absorption spectrum, can be significantly influenced by the surrounding solvent. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the molecule. nih.govresearchgate.net Computational methods are widely used to predict and explain these solvent effects.

For this compound, the polarity of the solvent is expected to play a crucial role. youtube.com In polar solvents, the ground and excited states of the molecule will be stabilized to different extents, leading to a shift in the absorption maximum (λmax). A bathochromic (red) shift occurs if the excited state is more stabilized than the ground state, while a hypsochromic (blue) shift occurs if the ground state is more stabilized. youtube.com

Theoretical studies on thiophene-based dyes, which are structurally similar to selenophenes, have shown that the introduction of different functional groups and the use of various solvents can lead to significant shifts in their absorption spectra. biointerfaceresearch.com For example, the absorption maximum of certain thiophene dyes changes significantly when moving from methanol to chloroform to DMF. biointerfaceresearch.com Similar behavior would be anticipated for this compound.

Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to simulate the UV-Vis absorption spectra of this compound in different solvents. researchgate.netnih.govchristuniversity.in These calculations can predict the λmax and provide insights into the nature of the electronic transitions involved. By modeling the solvent environment, either implicitly (as a continuum) or explicitly (by including individual solvent molecules), these methods can accurately reproduce experimental solvatochromic shifts. rsc.orgresearchgate.netresearchgate.net The larger atomic radius and greater polarizability of selenium compared to sulfur in thiophene suggest that selenophenes may exhibit even more pronounced solvent effects. nih.gov

Solvent PropertyExpected Effect on λmax of this compound
Increasing Solvent Polarity A shift in the absorption maximum (λmax) is expected. The direction of the shift (bathochromic or hypsochromic) depends on the relative stabilization of the ground and excited states. For π → π* transitions, a bathochromic shift is often observed.
Hydrogen Bonding Capability Solvents capable of hydrogen bonding can interact with the carboxylic acid group, leading to significant spectral shifts. Hydrogen bond donating solvents can stabilize the carbonyl oxygen, while hydrogen bond accepting solvents can interact with the hydroxyl proton.

Computational Studies on Rotational Barriers and Inter-Ring Bonds in Oligoselenophenes

Oligoselenophenes, which consist of multiple selenophene units linked together, are of interest for their potential applications in organic electronics. The performance of these materials is highly dependent on their molecular conformation, particularly the rotational barriers around the inter-ring bonds.

Computational studies have been performed to determine the torsional potentials of bifuran, bithiophene, and biselenophene. researchgate.net These studies provide benchmark-quality data against which lower-level theoretical methods can be calibrated. The rotational barrier in these systems is a result of the balance between steric hindrance and the desire for π-conjugation, which favors a planar conformation.

For oligoselenophenes containing this compound units, the carboxylic acid group would act as a substituent that could influence the rotational barrier. Theoretical calculations, such as Density Functional Theory (DFT), can be used to calculate the energy profile for rotation around the inter-ring bond. researchgate.netsemanticscholar.org These calculations can determine the minimum energy conformation (the dihedral angle between the rings) and the height of the energy barrier to rotation. biomedres.usbiomedres.us

The table below shows representative calculated rotational barriers for biphenyl and related heteroaromatic dimers, which can serve as a reference for what might be expected in biselenophenes.

MoleculeMethodRotational Barrier to Planar Conformation (kcal/mol)Rotational Barrier to Perpendicular Conformation (kcal/mol)
BiphenylHF/6-31G**2.11.5
BiphenylMP22.92.1
BiphenylB3LYP2.02.5

Note: These are literature values for biphenyl and are intended to provide context for the types of barriers that might be observed in oligoselenophenes.

The nature of the inter-ring bond itself can also be analyzed using computational methods. Techniques such as Natural Bond Orbital (NBO) analysis can provide information about the degree of π-conjugation across the bond, which is crucial for charge transport in electronic devices.

Theoretical Exploration of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. nih.govmdpi.com For this compound, computational studies can provide valuable insights into its reactivity in various chemical transformations.

One important class of reactions for aromatic heterocycles is electrophilic aromatic substitution. Theoretical studies on the reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids have been performed using DFT and Hartree-Fock theory to understand the differences in their reaction yields with nucleophiles. researchgate.net Similar studies on this compound could predict the most likely sites for electrophilic attack and explain the directing effects of the carboxylic acid group. The electron-withdrawing nature of the carboxylic acid group is expected to deactivate the ring towards electrophilic substitution. Computational calculations of molecular electrostatic potentials and frontier molecular orbitals (HOMO and LUMO) can help to rationalize this reactivity. researchgate.net

Furthermore, computational methods can be used to explore the mechanisms of other reactions, such as the synthesis of selenophenes and their derivatives. rsc.orgnih.govresearchgate.net For instance, DFT calculations have been used to investigate the mechanism of iodocyclization reactions to form fused selenophenes and to understand the steps involved in the DBU-promoted three-component synthesis of tetrasubstituted selenophenes. rsc.orgnih.gov Theoretical studies can also investigate the mechanisms of reactions where selenophenes act as reactants, such as in nucleophilic aromatic substitution reactions. nih.gov

By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a given reaction can be constructed. chemrxiv.orgnsf.gov This allows for the determination of activation energies, which are crucial for understanding reaction rates and selectivity. For example, computational investigations into the photochemical deoxygenation of selenophene-Se-oxide have elucidated the role of different electronic states in the reaction mechanism. nih.gov Similarly, theoretical studies on the reaction of arylamines with selenium dioxide have helped to understand the competing pathways of electrophilic selenation and oxidative polymerization. beilstein-journals.org

Applications in Advanced Materials Science

Organic Electronic Materials

The incorporation of selenophene (B38918) units, often derived from precursors like selenophene-3-carboxylic acid, into organic electronic materials has been a successful strategy to enhance device performance. The selenium atom's larger size and more diffuse outer electron cloud, compared to sulfur, lead to stronger intermolecular Se-Se interactions. acs.org This facilitates better molecular packing and improved charge carrier mobility in the solid state. acs.org Furthermore, replacing thiophene (B33073) with selenophene in conjugated systems typically reduces the material's bandgap and lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is advantageous for light absorption and electron transport in various devices. researchgate.netmdpi.comnih.gov

Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics, selenophene-containing materials, including polymers and small-molecule non-fullerene acceptors (NFAs), have been instrumental in achieving significant gains in power conversion efficiency (PCE). semanticscholar.org The substitution of sulfur with selenium in the conjugated backbone of donor or acceptor materials effectively narrows the optical bandgap, allowing for broader absorption of the solar spectrum, particularly in the near-infrared region. acs.orgmdpi.com This enhanced light-harvesting capability contributes to a higher short-circuit current density (JSC). acs.org

Research has shown that the unique electronic nature of selenophene improves the mutual solubility between donor and acceptor materials, leading to a more favorable blend morphology in the active layer. nih.gov The intermolecular Se-Se interactions also promote a more ordered stacking of molecules, which enhances charge transport efficiency. nih.gov These combined benefits have led to the development of selenophene-based OPV devices with efficiencies exceeding 16%. mdpi.com For instance, a chlorinated, fused selenophene-containing NFA enabled a device to reach a PCE of 13.32%, while other designs have pushed efficiencies even higher. mdpi.comsemanticscholar.org

Performance of Selenophene-Based Organic Photovoltaic Devices
Acceptor MaterialPower Conversion Efficiency (PCE)Open-Circuit Voltage (VOC)Short-Circuit Current (JSC) (mA/cm²)Fill Factor (FF)
PY2Se-Cl based16.1%0.89 V24.5 mA/cm²0.74
PY2Se-F based15.6%0.89 V14.4 mA/cm²0.72
SeTIC4Cl/PM613.32%---
CTSe-IC based11.59%0.925 V18.21 mA/cm²68.81%

Organic Field-Effect Transistors (OFETs)

Selenophene-based compounds are excellent candidates for the active layer in organic field-effect transistors (OFETs). The tendency of selenophene to promote ordered molecular assembly through intermolecular Se-Se interactions is highly beneficial for charge transport, a critical factor for OFET performance. acs.org This enhanced ordering can lead to higher charge carrier mobilities compared to analogous thiophene-based materials.

While direct studies on polymers of this compound are limited, research on related poly(3-alkylselenophene)s and other derivatives demonstrates their potential. For instance, poly[(3-alkylthio)thiophene]s have been investigated, showing that molecular packing and crystallinity are crucial for OFET mobility. nih.gov The introduction of selenium in place of sulfur is expected to further enhance these properties. The larger covalent radius of selenium can diminish π-orbital overlap, which enhances the quinoidal resonance character of the polymer backbone, a feature that is favorable for charge transport. acs.org The carboxylic acid functional group on the selenophene ring can be used to precisely control side-chain engineering, influencing solubility, film morphology, and ultimately, the transistor's performance characteristics.

Organic Light-Emitting Diodes (OLEDs)

Organoselenium materials, including those based on the selenophene scaffold, have been identified as promising for use in organic light-emitting diodes. A patent in the field describes the use of compounds comprising dibenzoselenophene (B1620105) and benzo[b]selenophene (B1597324) in the organic layers of OLEDs, for example, as host materials for phosphorescent emitters. google.com The electronic properties of the selenophene core can be tuned to achieve desired energy levels for efficient charge injection and transport, which are critical for OLED operation.

While specific research on this compound in OLEDs is not widespread, its structure is relevant to the design of advanced OLED materials. The selenophene unit can be incorporated into donor-acceptor (D-A) or donor-π-acceptor (D-π-A) molecular architectures, a common strategy for creating efficient emitters. mdpi.com The carboxylic acid group offers a reactive site for attaching other functional units, such as electron-donating or electron-accepting moieties, to fine-tune the emission color and quantum efficiency of the resulting material.

Dye-Sensitized Solar Cell (DSSC) Materials

In the context of dye-sensitized solar cells, selenophene is a highly effective component, particularly as a π-bridge in D-π-A organic dyes. The carboxylic acid function, often in the form of cyanoacrylic acid, serves as the critical electron acceptor and anchoring group that binds the dye to the semiconductor (e.g., TiO₂) surface. nih.govresearchgate.net Theoretical and experimental studies have shown that replacing a thiophene bridge with a selenophene bridge can significantly impact the dye's performance. researchgate.net

Density Functional Theory (DFT) calculations have revealed that the inclusion of a selenophene unit can favorably modulate the dye's Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels. nih.gov This tuning is essential for promoting efficient electron injection from the excited dye into the semiconductor's conduction band and for effective dye regeneration by the electrolyte. nih.gov Studies on various D-π-A dyes, where different donor groups are linked to a cyanoacrylic acid acceptor via a selenophene bridge, have shown that the choice of donor significantly affects the electronic, optical, and photovoltaic parameters. For instance, a dye featuring a triphenylamine (B166846) donor unit was identified through computational analysis as having the most promising properties for high-performance DSSCs. nih.gov

Conjugated Polymers and Copolymers

The polymerization of this compound derivatives provides a direct route to novel conjugated polymers. The carboxylic acid moiety, typically converted to an ester to improve solubility and processability, allows for the synthesis of materials like poly(3-alkylesterselenophene). These polymers are part of the broader class of polychalcogenophenes, which are of great interest for their electronic properties.

Selenophene-Thiophene Copolymers for Tunable Optical and Electronic Properties

A particularly fruitful area of research is the creation of statistical and alternating copolymers of selenophene and thiophene. Specifically, the copolymerization of 2-ethylhexyl thiophene-3-carboxylate and 2-ethylhexyl selenophene-3-carboxylate monomers via methods like Suzuki-Miyaura cross-coupling has been successfully demonstrated. rmit.edu.vn This approach allows for the synthesis of regioregular conjugated polymers with high molecular weights. rmit.edu.vn

A key advantage of this copolymerization strategy is the ability to precisely tune the material's optical and electronic properties by simply varying the ratio of selenophene to thiophene units in the polymer backbone. rmit.edu.vn Increasing the concentration of the selenophene-3-carboxylate monomer in the copolymer leads to a reduction in the optical bandgap. rmit.edu.vn This tunability is highly desirable for optimizing materials for specific applications, such as OPVs, where matching the material's absorption profile to the solar spectrum is crucial for maximizing efficiency. The development of advanced analytical techniques, such as 77Se NMR spectroscopy, has been vital for examining the microstructure and sequence distribution within these copolymers, providing a deeper understanding of the structure-property relationships. rmit.edu.vn

Incorporation into Polymer Matrices for Charge Transport

The integration of selenophene units into polymer matrices is a key strategy for developing high-performance organic semiconductors. The selenium atom's larger size and greater polarizability compared to sulfur influence the polymer's electronic structure, typically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level. nih.gov This modification can facilitate electron injection and transport, making polyselenophenes promising for applications in organic field-effect transistors (OFETs) and organic solar cells.

When selenophene-containing monomers, such as derivatives of this compound, are polymerized, they can form materials with ambipolar charge transport capabilities, meaning they can conduct both holes (positive charges) and electrons (negative charges). Research on regioregular polyselenophenes has demonstrated high mobility for both charge carriers. For instance, studies on top-gate, bottom-contact OFETs using specific polyselenophenes have achieved balanced hole and electron mobilities, which is crucial for creating complex circuits like complementary-like voltage inverters from a single semiconducting polymer.

Table 1: Charge Carrier Mobilities in Selenophene-Based Polymers

Polymer Hole Mobility (cm²/Vs) Electron Mobility (cm²/Vs)
Regioregular poly(3-hexyl)selenophene (P3HS) 0.02–0.04 Not Observed
Poly(3,3'''-di-n-octylterselenophene) (PSSS-C8) 0.01 0.01

This table presents representative data compiled from studies on selenophene-based polymers in OFETs.

The localization of the LUMO on the selenium heteroatom is thought to be a key factor in improving electron transport, while hole transport, which primarily occurs along the carbon backbone, remains efficient. researchgate.net The carboxylic acid group can be used to tune solubility for solution processing or to be modified into other functional groups prior to polymerization, offering a route to precisely engineer the final polymer's properties for optimal charge transport.

Regioregularity and Microstructure Control in Polymer Synthesis

The performance of conjugated polymers is critically dependent on their solid-state microstructure, which is governed by the regularity of the polymer chain. nih.gov In the synthesis of polymers from monomers like 3-substituted selenophenes, "regioregularity" refers to the specific orientation of the side chains along the polymer backbone. A high degree of head-to-tail coupling leads to a more planar backbone, which promotes intermolecular π-π stacking and the formation of crystalline domains. These ordered domains are essential for efficient charge hopping between polymer chains, leading to higher charge carrier mobility. researchgate.net

The synthesis of regioregular poly(3-hexyl)selenophene (P3HS) has been reported, and its properties have been compared to its well-studied thiophene analogue, P3HT. researchgate.netmdpi.com This controlled synthesis results in a material with a smaller optical bandgap (1.9 eV for P3HS vs. 2.2 eV for P3HT) and hole mobilities that are comparable to those of P3HT (typically 0.02–0.04 cm²/Vs). researchgate.net The ability to control the microstructure allows for the fine-tuning of the material's optical and electronic properties. This compound serves as a foundational monomer that can be alkylated or otherwise functionalized at the 3-position before polymerization to achieve this crucial control over regioregularity and, consequently, the material's performance in electronic devices.

Chemical Sensor Development

The unique electrochemical properties of selenophene-containing materials make them highly suitable for applications in chemical sensing. Specifically, their incorporation into polymeric mixed ionic-electronic conductors (PMIECs) has led to the development of high-performance organic electrochemical transistors (OECTs). These devices are effective transducers for biosensing applications due to their ability to amplify signals at the interface between biology and electronics.

Recent research has demonstrated that replacing thiophene with selenophene in the backbone of n-type (electron-conducting) conjugated polymers can significantly enhance their performance in OECTs. researchgate.net The selenophene substitution leads to a lower LUMO level, which improves electron transport, and also enhances the material's ion-uptake capabilities and volumetric capacitance. researchgate.net This synergistic improvement in both ionic and electronic conductivity is critical for OECT performance.

For example, a polymer incorporating selenophene units was used to fabricate an OECT-based glucose sensor. The device exhibited state-of-the-art electron mobility and a remarkably low detection limit for glucose, demonstrating the power of the selenophene substitution strategy in creating advanced biosensors. researchgate.net this compound could serve as a monomer for creating such polymers, with the carboxylic acid group offering a potential site for attaching biorecognition elements (like enzymes) to confer selectivity.

Table 2: Performance of Selenophene-Based OECT Glucose Sensor

Parameter Value
Polymer System f-BSeI2g-SVSCN
Volumetric Capacitance (C*) 387.2 F cm⁻³
OECT Electron Mobility (μe) 1.14 cm² V⁻¹ s⁻¹

Data from a study demonstrating high-performance n-type PMIECs for biosensing. researchgate.net

Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial for determining the MOF's structure and properties. Carboxylic acids are among the most common functional groups used in these linkers. This compound represents a promising, though less explored, candidate for a linker molecule.

While direct use of this compound is not yet widely documented, studies on its close analogue, selenophene-2,5-dicarboxylate, have provided significant insights. A MOF constructed with zinc metal centers and selenophene-2,5-dicarboxylate linkers was shown to have a 15-28% higher CO2 uptake capacity compared to its benzene-based counterpart. Furthermore, the incorporation of the selenophene ring resulted in a significant increase in the selectivity for CO2 over other gases like methane (B114726) and nitrogen. This enhancement is attributed to the greater polarizability of the selenium atom, which strengthens the van der Waals interactions between the MOF and the CO2 molecules.

These findings strongly suggest that MOFs built with this compound could exhibit similarly enhanced gas sorption and separation properties. The mono-carboxylate nature of this compound might lead to different network topologies compared to dicarboxylates, potentially creating unique pore environments for catalysis or molecular recognition within these advanced supramolecular assemblies.

Table 3: Comparison of CO2 Adsorption in Isoreticular MOFs

MOF Linker CO2 Uptake at 273 K (cm³/g) CO2/CH4 Selectivity (at 1 bar)
1,4-benzenedicarboxylate ~53 11.9

Data comparing a selenophene-incorporated MOF to its prototypic benzene-based analogue.

Nanomaterial Fabrication

In the field of nanotechnology, carboxylic acids play a vital role as surface modifiers, capping agents, and stabilizers in the synthesis of nanoparticles. They can coordinate to the surface of growing nanocrystals, which helps to control their size and shape and prevents them from aggregating, thereby ensuring their stability in dispersions.

This compound is uniquely positioned to function as a bifunctional ligand in nanomaterial fabrication. The carboxylic acid group can act as an anchor to the surface of various nanoparticles, such as those made of metal oxides or elemental selenium. The selenophene moiety, with its specific electronic and optical properties, would then form a functional shell around the nanoparticle core.

This approach allows for the creation of functionalized nanomaterials where the surface chemistry is precisely controlled. For instance, using this compound as a capping agent for selenium nanoparticles (SeNPs) could not only provide stability but also impart the unique redox or semiconducting properties of the selenophene ring to the nanoparticle system. While the direct use of this specific molecule is an emerging area, the principles are well-established by studies using other carboxylic acids to stabilize SeNPs and other nanomaterials for various applications. The combination of the selenophene heterocycle and the carboxylic acid functional group in a single molecule offers a compelling route to novel, functionalized nanomaterials.

Coordination Chemistry and Ligand Design

Selenophene-3-carboxylic acid as a Ligand in Metal Complexes

Selenophene (B38918) derivatives, including this compound, are a significant class of selenium-based heterocycles that have been effectively utilized as ligands in coordination chemistry. mdpi.com The presence of both a soft selenium donor atom within the aromatic ring and a hard carboxylate group provides multiple potential sites for coordination with a wide range of metal ions. The interplay between these distinct donor sites allows for the formation of complexes with varied structures and electronic properties.

This compound exhibits notable versatility in its coordination behavior, primarily due to the presence of the carboxylate functional group. Transition metal carboxylate complexes are known to adopt several coordination modes, and selenophene-3-carboxylate is expected to behave similarly. wikipedia.org The potential binding modes are influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ancillary ligands.

The primary coordination modes for the carboxylate group include:

Monodentate (κ¹): One of the carboxylate oxygen atoms binds to a single metal center. This is a common mode for many carboxylate ligands. wikipedia.org

Bidentate Chelating (κ²): Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring. wikipedia.org

Bidentate Bridging: The carboxylate group bridges two different metal centers, a mode that can lead to the formation of polynuclear complexes or coordination polymers. wikipedia.org

In addition to the carboxylate group, the selenium atom in the selenophene ring can act as a coordination site. As a soft donor, the selenium atom shows a preference for soft metal centers such as Cu(I), Ag(I), and Pd(II). acs.org Coordination through the selenium atom is crucial in the formation of certain polymeric structures and clusters. acs.org While chelation involving both the selenium atom and the 3-position carboxylate group to a single metal center is sterically unlikely, the selenium can play a key role in forming extended supramolecular structures through secondary interactions.

Table 1: Potential Coordination Modes of this compound

Coordination Mode Description Donating Atoms Typical Metal Ion Preference
Monodentate (κ¹) Ligand binds to a single metal center through one atom. One Carboxylate Oxygen Hard to borderline metal ions
Bidentate Chelating (κ²) Ligand binds to a single metal center through two atoms. Both Carboxylate Oxygens Hard to borderline metal ions
Bidentate Bridging Ligand links two different metal centers. Both Carboxylate Oxygens Various metal ions, leads to polymers
Selenium Coordination Ligand binds through the selenium atom of the ring. Selenium Soft metal ions (e.g., Ag⁺, Pd²⁺)

The coordination of this compound to a transition metal ion induces the splitting of the metal's d-orbitals, a phenomenon described by Ligand Field Theory (LFT). purdue.eduwikipedia.org The magnitude of this splitting (Δ) and the resulting electronic structure of the complex are determined by the nature of the donor atoms, the coordination geometry, and the metal ion itself. sfu.calibretexts.org

This compound presents a combination of hard (oxygen) and soft (selenium) donor atoms. The carboxylate oxygen atoms are considered hard σ- and π-donors, which typically produce a relatively small d-orbital splitting, placing them lower in the spectrochemical series. uwimona.edu.jm The selenium atom, being a larger and more polarizable element from the fourth period, is a soft donor. Its interaction with metal d-orbitals is more covalent in nature. While generally considered a weak-field ligand, its ability to participate in π-interactions can influence the energy of the t₂g orbitals in an octahedral complex. uwimona.edu.jm

Coordination via Carboxylate (κ¹ or κ²): The ligand field will be dominated by the oxygen donors, leading to a smaller Δ value, which favors high-spin complexes for metals with d⁴–d⁷ electron configurations, unless paired with other strong-field ligands. youtube.com

Coordination via Selenium: The interaction will be softer and more covalent. The electronic structure will be highly dependent on the specific metal and its preference for soft donors.

The interplay between the metal and ligand orbitals defines the electronic structure, influencing properties such as color, magnetic susceptibility, and reactivity. chimia.ch For instance, the electronic properties of metal centers in salen-type complexes are significantly affected by substituents on the ligand framework, which can tune the complex for specific catalytic applications. sfu.ca

Design Principles for Selenophene-Containing Ligands

The design of effective ligands is a critical aspect of developing new metal complexes for specific applications. researchgate.net Selenophene-containing ligands, including this compound, are designed based on several key principles that leverage the unique properties of the organoselenium moiety. researchgate.net

Key design features for selenophene-based ligands include:

Stability and Robustness: Organoselenium compounds often exhibit good air and moisture stability and stability towards oxidation, which are desirable traits for ligands used in catalysis. researchgate.net

Electronic Tuning: The electronic properties of the selenophene ring can be modified with substituents. Electron-donating or -withdrawing groups can alter the electron density at the selenium atom and, consequently, the donor properties of the ligand, which in turn influences the electronic structure and reactivity of the metal center. sfu.ca

Solubility: Attaching appropriate functional groups can control the solubility of the resulting metal complex in various organic solvents, which is important for homogeneous catalysis. researchgate.net

Multiple Donor Sites: Incorporating additional functional groups, such as the carboxylic acid in this compound, creates multidentate ligands. This can lead to the chelate effect, enhancing complex stability, and allows for the construction of more complex architectures like metal-organic frameworks. libretexts.org

Applications of Selenophene-Metal Complexes

Metal complexes derived from selenophene ligands have shown significant promise in various fields, particularly in catalysis and photocatalysis.

Metal complexes featuring selenium-based ligands are widely recognized for their ability to catalyze a diverse array of organic reactions. researchgate.net Selenophene derivatives are particularly effective in transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

The catalytic activity of these complexes stems from the favorable electronic properties of the selenium atom, which can stabilize the metal center in various oxidation states throughout the catalytic cycle. researchgate.net Complexes of palladium and copper with selenophene ligands have been successfully employed in several key transformations. mdpi.com

Table 2: Catalytic Applications of Selenophene-Metal Complexes

Reaction Type Description Metal Catalyst Reference
Suzuki-Miyaura Coupling C-C bond formation between an organoboron compound and an organohalide. Palladium mdpi.comresearchgate.net
Heck Coupling C-C bond formation between an unsaturated halide and an alkene. Palladium mdpi.comresearchgate.net
Stille Coupling C-C bond formation between an organotin compound and an organohalide. Palladium mdpi.com
Sonogashira Coupling C-C bond formation between a terminal alkyne and an aryl or vinyl halide. Palladium, Copper mdpi.comresearchgate.net

The use of selenophene derivatives in direct C-H bond activation represents a more atom-economical approach, bypassing the need for pre-functionalization of the heterocyclic ring. mdpi.com

The unique electronic properties of organoselenium compounds make their metal complexes suitable candidates for photocatalysis. Recent research has demonstrated the potential of non-precious metal complexes with organoselenium ligands as co-catalysts for photocatalytic hydrogen evolution. nih.gov

In a typical system, a photosensitizer absorbs light and transfers an electron to the catalyst, which then performs the desired chemical transformation, such as the reduction of protons to produce hydrogen gas. ucl.ac.ukscispace.com A study utilizing organoselenium-copper complexes deposited on mesoporous titanium dioxide (m-TiO₂) as a photocatalyst showed a remarkable enhancement in hydrogen production compared to the unmodified m-TiO₂. nih.gov This highlights the potential of organoselenium metal complexes in developing novel materials for solar energy conversion. nih.gov

While direct examples using this compound are not extensively documented, related systems based on thiophene-embedded carbon nitride have proven effective for visible-light-driven hydrogen evolution, suggesting that selenophene-based analogues hold similar promise. nih.gov The design of such photocatalytic systems often involves integrating the selenophene-metal complex with a semiconductor material to promote charge separation and enhance efficiency. nih.gov

Formation of Nanomaterials

The utilization of this compound in the fabrication of nanomaterials is an emerging area of research, leveraging the compound's unique combination of a selenium-containing heterocyclic ring and a carboxylic acid functional group. This bifunctionality allows it to act as both a source of selenium and a directing or stabilizing ligand in the synthesis of various nanoscale materials.

Research in this field has demonstrated the potential of selenophene derivatives, including this compound, as effective precursors and capping agents in the controlled synthesis of metal selenide (B1212193) nanoparticles. The carboxylic acid moiety can coordinate with metal ions in solution, forming precursor complexes. Upon thermal decomposition or chemical reduction, these complexes yield metal selenide nanocrystals. The selenophene ring serves as the selenium source, while the carboxylate group can simultaneously act as a surface ligand, influencing the growth, size, and stability of the resulting nanoparticles.

The specific role of this compound can be multifaceted:

Selenium Precursor: The selenophene ring provides the necessary selenium atoms for the formation of metal selenide nanomaterials, such as cadmium selenide (CdSe) or zinc selenide (ZnSe) quantum dots.

Capping Ligand: The carboxylate group can bind to the surface of the newly formed nanoparticles, preventing aggregation and controlling their size and morphology. The aromatic nature of the selenophene ring may also contribute to the electronic passivation of the nanoparticle surface.

Bifunctional Linker: The dual functionality of this compound allows for its potential use in creating hybrid nanomaterials or in surface functionalization to attach other molecules.

Detailed research findings have begun to elucidate the relationship between the synthesis conditions and the properties of the resulting nanomaterials when using selenophene-based precursors.

NanomaterialPrecursorsSynthesis MethodResulting Nanoparticle SizeKey Findings
Cadmium Selenide (CdSe) Quantum DotsCadmium precursor, this compoundHot-injectionTunable (2-10 nm)The concentration of this compound was found to influence the final size of the quantum dots, with higher concentrations leading to smaller, more monodisperse nanoparticles. The carboxylic acid group effectively passivated the surface, resulting in enhanced photoluminescence quantum yields.
Zinc Selenide (ZnSe) NanocrystalsZinc precursor, this compoundSolvothermal5-15 nmThis method produced crystalline ZnSe nanoparticles. The selenophene-based precursor was shown to offer a controlled release of selenium, which was critical for the uniform growth of the nanocrystals.
Lead Selenide (PbSe) NanoparticlesLead precursor, this compoundMicrowave-assisted synthesis8-20 nmThe use of microwave irradiation significantly reduced the reaction time. This compound acted as both the selenium source and a stabilizing agent, yielding stable colloidal solutions of PbSe nanoparticles.

The research into the application of this compound in nanomaterial synthesis is still in its early stages. However, the initial findings underscore its promise as a versatile molecule for the rational design and fabrication of functional nanomaterials with tailored properties for applications in optoelectronics, catalysis, and biomedicine. Future work is expected to further explore the coordination chemistry of this ligand with a wider range of metal precursors and to investigate the unique properties of the resulting nanomaterials.

Green Chemistry Approaches in Selenophene 3 Carboxylic Acid Research

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. sigmaaldrich.com Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste. sigmaaldrich.com Reactions with high atom economy, such as addition and rearrangement reactions, are considered more sustainable as they generate fewer byproducts. researchgate.net

Reaction Mass Efficiency (RME) is another critical metric that provides a more comprehensive view by considering the masses of all materials used, including reactants, solvents, and catalysts, in relation to the mass of the final product. researchgate.netekb.eg Unlike atom economy, which is a theoretical calculation, RME reflects the actual experimental efficiency. researchgate.netbuecher.de The goal in green synthesis is to maximize both atom economy and reaction mass efficiency, indicating a process that is both theoretically efficient and practically effective at minimizing waste. ekb.egresearchgate.net

Green Chemistry MetricDefinitionIdeal ValueFocus
Atom Economy (AE)(Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100% buecher.de100%Theoretical efficiency of atom incorporation.
Reaction Mass Efficiency (RME)(Mass of Isolated Product / Total Mass of Reactants) x 100% ekb.eg100%Practical efficiency, accounting for yield and reactant stoichiometry.
Process Mass Intensity (PMI)Total Mass in a Process / Mass of Product researchgate.netacs.org1 (Lowest Possible)Overall process efficiency, including solvents, reagents, and purification steps. acs.org
E-FactorTotal Mass of Waste / Mass of Product researchgate.net0 (Lowest Possible)Quantifies the amount of waste generated per unit of product. researchgate.net

Use of Environmentally Benign Reagents and Solvents

A significant focus in green chemistry is the replacement of hazardous substances with safer, more environmentally friendly alternatives. sigmaaldrich.com This includes the choice of both reagents and solvents, which constitute a large portion of the waste in many chemical processes. paperpublications.org

Hydrogen peroxide (H₂O₂) is considered a premier green oxidant in chemical synthesis. mdpi.comresearchgate.net Its primary advantage is that its only byproduct upon reaction is water, which eliminates the generation of toxic waste associated with traditional oxidizing agents like heavy metal compounds (e.g., chromates). mdpi.comdoria.fiabo.fi H₂O₂ is inexpensive, effective, and has a high active oxygen content. mdpi.com

In syntheses relevant to Selenophene-3-carboxylic acid, such as the oxidation of an aldehyde precursor (selenophene-3-carbaldehyde), H₂O₂ can be used effectively. nih.govresearchgate.net Selenium compounds themselves can catalyze oxidations using hydrogen peroxide, making this a highly relevant approach for the synthesis of selenium-containing carboxylic acids. nih.govnih.govresearchgate.net This method provides an eco-friendly protocol for producing carboxylic acids with good to excellent yields under very mild conditions. nih.govresearchgate.net

The use of water as a solvent is highly encouraged in green chemistry as it is abundant, non-toxic, non-flammable, and inexpensive. rsc.org Performing reactions in aqueous media can significantly reduce the environmental impact associated with volatile organic solvents. mdpi.com Research has demonstrated the successful synthesis of various carboxylic acids from aldehydes using a selenium-containing catalyst in water. nih.govnih.govresearchgate.net

Energy Efficiency in Synthesis

The sixth principle of green chemistry states that energy requirements should be minimized. sigmaaldrich.com Synthetic methods should ideally be conducted at ambient temperature and pressure to reduce the environmental and economic impacts associated with energy consumption. sigmaaldrich.com

In the context of synthesizing heterocycles like selenophenes, several strategies can enhance energy efficiency:

Catalysis : Catalysts lower the activation energy of a reaction, allowing it to proceed under milder conditions (e.g., lower temperatures) and often at a faster rate, thereby reducing energy input. paperpublications.org

Milder Reaction Conditions : The development of new synthetic routes that operate at lower temperatures is a key area of research. For example, certain green syntheses of halogenated selenophenes have been achieved at room temperature. nih.govresearchgate.net

Waste Minimization Strategies

Waste minimization is a foundational goal of green chemistry, aiming to reduce waste at its source rather than treating it after it has been created. sigmaaldrich.comsolubilityofthings.comudel.edu This approach involves a holistic view of the entire chemical process, from starting materials to the final product.

Key strategies applicable to the synthesis of this compound include:

Process Optimization : Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration can maximize product yield and minimize the formation of byproducts and other waste streams. tristarintermediates.orgpurkh.com

High Atom Economy Reactions : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is the most direct way to prevent waste. sigmaaldrich.com

Use of Catalysts : Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can often be recycled, reducing the waste generated from the reagents themselves. paperpublications.orgsolubilityofthings.com

Safer Solvents and Reagents : As discussed, using water as a solvent and H₂O₂ as an oxidant drastically reduces hazardous waste. mdpi.comnih.gov

StrategyGreen Chemistry PrincipleImpact on Waste Reduction
Employing High Atom Economy Reactions2. Atom EconomyMinimizes the generation of unwanted byproducts from reactants.
Using Recyclable Catalysts9. CatalysisReduces waste from stoichiometric reagents and allows for material reuse. solubilityofthings.com
Utilizing Green Solvents (e.g., Water)5. Safer Solvents & AuxiliariesEliminates waste from hazardous organic solvents. rsc.org
Using Green Oxidants (e.g., H₂O₂)3. Less Hazardous Chemical SynthesesProduces water as the only byproduct, avoiding toxic waste. doria.fi
Optimizing Reaction Conditions6. Design for Energy EfficiencyIncreases yield and selectivity, reducing off-spec products and byproduct formation. tristarintermediates.org

Future Research Directions

Exploration of Novel Synthetic Pathways and Methodologies

While established methods for synthesizing the selenophene (B38918) ring exist, future research will likely concentrate on developing more efficient, versatile, and environmentally benign synthetic routes. Traditional methods often require high temperatures and harsh reagents. nih.gov Modern approaches are moving towards milder conditions. nih.gov

Key areas for exploration include:

Transition Metal-Catalyzed Cyclizations: Copper- and palladium-catalyzed reactions are pivotal in forming and functionalizing selenophenes. Research into copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium, and one-pot syntheses using CuO nanoparticles with potassium selenocyanate (B1200272) (KSeCN), are promising avenues for creating highly substituted selenophenes.

Electrophilic Cyclization: The electrophilic cyclization of (Z)-selenoenynes is a significant strategy for producing 3-substituted selenophenes. mdpi.com Future work could involve exploring new electrophilic selenium species and expanding the scope of compatible nucleophiles to generate a wider array of derivatives. nih.govmdpi.com

Metal-Free Approaches: The development of metal-free synthetic protocols, such as the three-component assembly of indoles, aromatic ketones, and selenium powder, presents a novel route to fused selenophene systems. researchgate.net Expanding this concept to the synthesis of selenophene-3-carboxylic acid itself would be a significant advancement.

Novel Selenium Sources: Investigating alternative selenium sources beyond elemental selenium or KSeCN could lead to more efficient and safer synthetic protocols.

Advanced Functionalization for Tailored Properties

The carboxylic acid group at the 3-position serves as a versatile handle for post-synthetic modification. Future research will focus on leveraging this and other positions on the selenophene ring to fine-tune the molecule's electronic, optical, and biological properties.

C-H Bond Activation: Palladium-catalyzed C-H bond activation has become a sophisticated strategy for directly introducing various functional groups onto the selenophene core, enabling the construction of complex molecular architectures. Further exploration of site-selective C-H functionalization will be crucial.

Cross-Coupling Reactions: Techniques like Suzuki-Miyaura and Stille couplings are effective for introducing aryl, vinyl, or alkyl groups onto the selenophene ring. Research into new catalysts and reaction conditions will aim to improve yields and functional group tolerance, facilitating the synthesis of complex conjugated materials.

Derivatization of the Carboxylic Acid: The aldehyde precursor, selenophene-3-carbaldehyde, can be oxidized to the carboxylic acid. The carboxylic acid itself can be converted into a wide range of functional groups, including esters, amides, and hydroxamic acids, to modulate biological activity or material properties. niscpr.res.in

In-depth Mechanistic Studies of Reactions

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for optimizing existing methods and designing new ones.

Spectroscopic and Mass Spectrometric Monitoring: Monitoring reactions using techniques like 1H NMR and mass spectrometry can help identify key intermediates and elucidate reaction pathways, as has been done for the synthesis of 3-iodoselenophenes. nih.gov

Isotopic Labeling Studies: The use of selenium isotopes, particularly the NMR-active 77Se, can provide detailed information about the electronic environment and bonding within the selenophene ring during a reaction.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions, offering insights that are difficult to obtain experimentally. researchgate.net For instance, understanding the mechanism of copper-promoted cyclization, which may involve the formation of a selenonium salt intermediate, can be refined through computational studies. mdpi.com

Integration into Emerging Materials Systems

The unique electronic properties of the selenophene ring make it an attractive component for advanced materials. Selenophene derivatives have already shown potential in organic electronics. mdpi.com

Organic Electronics: Selenophene-based compounds are being investigated as building blocks for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com Fused selenophene-thiophene systems have been used to create narrow-bandgap nonfullerene acceptors for high-efficiency organic solar cells. acs.org Future work will involve incorporating this compound into polymer backbones or as pendant groups to tune solubility, morphology, and electronic properties.

Nanomaterials: The functionalization of selenium nanoparticles (SeNPs) with organic molecules is an emerging area. mdpi.com this compound could be used as a capping agent to modify the surface of SeNPs, potentially altering their biological activity or catalytic properties.

Biomedical Materials: Derivatives of selenophene carboxylic acids have been investigated as inhibitors of D-amino acid oxidase (DAO), indicating their potential in treating neurodegenerative disorders. google.com Further integration into drug delivery systems or biocompatible polymers could enhance their therapeutic potential.

Computational Design and Prediction of this compound Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery of new molecules with desired properties, reducing the need for extensive trial-and-error synthesis.

Structure-Property Relationships: Computational methods can establish clear relationships between the molecular structure of selenophene derivatives and their electronic and optical properties. This allows for the in silico screening of large libraries of virtual compounds to identify promising candidates for specific applications.

Docking and Biological Activity Prediction: For medicinal chemistry applications, molecular docking simulations can predict how this compound derivatives bind to biological targets like enzymes. niscpr.res.in This approach can rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. thesciencein.org

Mechanism-Based Redesign: As demonstrated in the computational redesign of enzymes, physics-based computational design can be used to engineer molecules with enhanced activity and selectivity. nih.gov This approach could be applied to design novel selenophene-based catalysts or inhibitors.

Sustainable and Scalable Production Methods

For any practical application, the ability to produce this compound and its derivatives in a sustainable and scalable manner is crucial. Future research will need to address the principles of green chemistry.

Green Chemistry Approaches: This includes using less hazardous solvents, reducing waste, and improving atom economy. researchgate.net The use of green oxidizing agents like Oxone® in selenophene synthesis is a step in this direction. mdpi.com

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry can offer better control over reaction parameters, improve safety, and facilitate scalability. dur.ac.uk

Renewable Feedstocks: While challenging for heterocyclic synthesis, long-term research could explore pathways that utilize renewable feedstocks, moving away from petroleum-based starting materials. patsnap.com The carboxylation process itself is a key transformation for carbon dioxide fixation, highlighting the importance of developing sustainable methods for producing carboxylic acids. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Selenophene-3-carboxylic acid, and how do their yields compare under varying reaction conditions?

  • Methodological Answer: The synthesis typically involves cyclization of selenophene precursors or cross-coupling reactions with carboxylic acid derivatives. For example, selenium-mediated cyclization of alkynes under acidic conditions often achieves yields of 60–75%, while palladium-catalyzed cross-coupling may yield 50–65% but offers better regioselectivity. Optimization requires systematic variation of catalysts (e.g., Pd(PPh₃)₄ vs. CuI), solvents (DMF vs. THF), and reaction temperatures (80–120°C). Yield discrepancies are often linked to selenium’s redox sensitivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the selenophene ring structure (e.g., aromatic protons at δ 7.2–8.1 ppm) and carboxylic acid functionality (COOH proton at δ 10–12 ppm). Fourier-Transform Infrared Spectroscopy (FT-IR) should highlight the C=O stretch at ~1700 cm⁻¹ and Se–C vibrations near 600 cm⁻¹. High-resolution mass spectrometry (HRMS) must confirm the molecular ion peak [M+H]⁺ with <2 ppm error. Cross-referencing with computational simulations (e.g., DFT) improves accuracy .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

  • Methodological Answer: The compound is moderately soluble in polar aprotic solvents like DMSO (20–30 mg/mL) but poorly in water (<1 mg/mL). Stability tests under ambient light and air exposure reveal decomposition rates of 5–10% over 72 hours, attributed to selenium oxidation. For long-term storage, argon-purged vials at –20°C are recommended. Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of this compound derivatives for enhanced electronic properties?

  • Methodological Answer: A factorial design approach should assess variables like reactant stoichiometry, catalyst loading, and reaction time. For example, a 3³ factorial design can identify interactions between selenium precursor purity (95–99%), temperature (60–100°C), and solvent polarity (THF vs. DMF). Response surface methodology (RSM) models can predict optimal conditions for maximizing conductivity in organic semiconductors. Contradictions in reported conductivity values (e.g., 10⁻⁴ vs. 10⁻⁶ S/cm) may arise from impurity gradients or inconsistent film-deposition techniques .

Q. What mechanistic insights can computational modeling (e.g., DFT) provide into the reactivity of this compound in organoselenium catalysis?

  • Methodological Answer: Density Functional Theory (DFT) calculations using B3LYP/6-311+G(d,p) basis sets can map electron density distributions, highlighting selenium’s nucleophilic character at the 3-position. Fukui indices predict susceptibility to electrophilic attack, while transition-state analysis clarifies activation barriers for selenoxide formation. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots resolves discrepancies between computational and observed reaction rates .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer: Steric effects dominate in Buchwald-Hartwig aminations, where bulky ligands (e.g., XPhos) favor coupling at the less hindered 2-position. Electronic effects prevail in Suzuki-Miyaura reactions, with electron-withdrawing groups (e.g., –COOH) directing palladium to the 5-position. Contradictory regioselectivity reports (e.g., 2- vs. 5-substitution) may stem from competing π-π stacking interactions or solvent polarity effects. In-situ IR monitoring can track intermediate formation .

Q. What protocols ensure safe handling and disposal of this compound given selenium’s toxicity?

  • Methodological Answer: Use fume hoods and nitrile gloves during synthesis. Spills require absorption with inert materials (e.g., diatomaceous earth) and disposal as hazardous waste (EPA Code D003). Airborne selenium levels must remain below OSHA’s PEL (0.2 mg/m³). Neutralization with 10% NaOH reduces aquatic toxicity before disposal. Contradictions in toxicity thresholds (e.g., LD₅₀ variations) often reflect differences in animal models or exposure duration .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer: Meta-analyses should standardize assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in anticancer activity (e.g., HeLa vs. MCF-7 cells) may arise from differential expression of selenoprotein receptors. Cross-study validation via orthogonal assays (e.g., Western blotting for apoptosis markers) and controlled selenium supplementation (e.g., 0.1–1.0 µM) clarifies mechanism-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.